molecular formula C23H16ClFN2O3 B2977070 (2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide CAS No. 1327194-93-3

(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2977070
CAS No.: 1327194-93-3
M. Wt: 422.84
InChI Key: QRBNYUTVCUBUMQ-VYIQYICTSA-N
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Description

The target compound, (2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide, features a chromene core substituted with a (5-chloro-2-fluorophenyl)imino group at the 2-position and a 4-methoxyphenyl carboxamide at the 3-position. The 4-methoxyphenyl group introduces electron-donating effects, enhancing solubility compared to halogenated analogs, while the 5-chloro-2-fluorophenyl substituent may contribute to halogen bonding and steric bulk.

Properties

IUPAC Name

2-(5-chloro-2-fluorophenyl)imino-N-(4-methoxyphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFN2O3/c1-29-17-9-7-16(8-10-17)26-22(28)18-12-14-4-2-3-5-21(14)30-23(18)27-20-13-15(24)6-11-19(20)25/h2-13H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBNYUTVCUBUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=CC(=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide is a derivative of chromene, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromene derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives similar to this compound exhibited IC50 values in the range of 12.2 to 22.6 µg/mL against several cancer lines, indicating potent activity comparable to established chemotherapeutics like doxorubicin .

Table 1: Cytotoxicity Data of Related Chromene Derivatives

CompoundCell Line TestedIC50 (µg/mL)
(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamideA549 (Lung)TBD
Chromene Derivative AMCF-7 (Breast)12.2
Chromene Derivative BHeLa (Cervical)22.6
DoxorubicinVarious10-20

Antioxidant Activity

The antioxidant properties of chromene derivatives have been attributed to their ability to scavenge free radicals. In vitro assays indicated that similar compounds exhibited IC50 values for antioxidant activity comparable to ascorbic acid, a standard antioxidant . This suggests that the compound may help mitigate oxidative stress in biological systems.

Antimicrobial Activity

Chromene derivatives are also noted for their antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Table 2: Antimicrobial Activity of Chromene Derivatives

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)
(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamideE. coliTBD
Chromene Derivative CS. aureusTBD
Chromene Derivative DPseudomonas aeruginosaTBD

The biological activity of the compound is believed to stem from several mechanisms:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Scavenging : Its antioxidant properties help reduce oxidative stress by neutralizing ROS.
  • Bacterial Cell Membrane Disruption : Antimicrobial effects may arise from disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Case Studies

  • Cytotoxicity in Cancer Models : In a preclinical study involving human cancer cell lines, the compound demonstrated significant cytotoxicity, prompting further investigation into its mechanism and potential as an anticancer agent.
  • Antioxidant Efficacy : A comparative study with standard antioxidants revealed that the compound could effectively reduce lipid peroxidation levels in cellular models.

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The table below compares the target compound with structurally related analogs, emphasizing substituent effects:

Compound Name R (Imino Group) R' (Amide Group) Molecular Weight Key Features
(2Z)-2-[(5-Chloro-2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide (Target) 5-Cl-2-F-Ph 4-MeO-Ph ~427.25 (calc) Balanced lipophilicity; H-bond acceptor via OMe; moderate steric hindrance
(2Z)-2-[(5-Chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide 5-Cl-2-F-Ph 4-Cl-Ph 427.256 Increased halogen bonding potential; reduced solubility
(2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide 4-F-Ph Acetyl ~354.34 (calc) Enhanced solubility; lower molecular weight; reduced steric bulk
(2Z)-8-Methoxy-2-[(4-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide 4-MeO-Ph THF-CH2 - Bulky THF group may hinder membrane permeability; dual OMe for H-bonding
(2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide 3-MeO-Ph 2-MeO-Ph - Ortho-substitution may disrupt planarity; multiple H-bond donors/acceptors

Structural and Electronic Effects

  • Halogen vs. Methoxy Substitution: The 4-chlorophenyl analog () exhibits stronger halogen bonding but lower solubility than the target compound’s 4-methoxyphenyl group. In contrast, the 4-fluorophenyl imino analog () lacks the chloro substituent, reducing steric hindrance and possibly altering binding specificity .
  • Amide Group Modifications :

    • Replacing the 4-methoxyphenyl amide with an acetyl group () lowers molecular weight and increases solubility but may reduce target affinity due to decreased aromatic interactions .
    • The tetrahydrofuran-2-ylmethyl substituent () introduces a bulky, flexible group that could hinder interactions in sterically sensitive binding pockets .

Crystallographic and Intermolecular Interactions

  • The target compound’s methoxy group may engage in C–H···O interactions, as seen in structurally related benzoxazine derivatives (). Such interactions stabilize crystal packing and influence solid-state solubility .
  • In contrast, chloro-substituted analogs (e.g., ) rely more on halogen···π or van der Waals interactions, which may result in denser crystal lattices and higher melting points .

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